2-Bromo-5-cyclopropylthiophene

Description

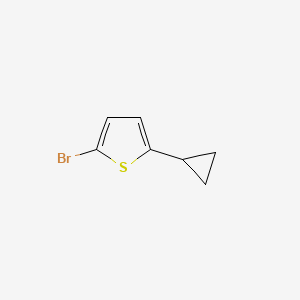

The compound 2-Bromo-5-cyclopropylthiophene is a substituted thiophene (B33073), a five-membered aromatic ring containing a sulfur atom. evitachem.com It is identified by the CAS number 29481-27-4. evitachem.com The structure features a bromine atom at the 2-position and a cyclopropyl (B3062369) group at the 5-position of the thiophene ring. evitachem.com This specific arrangement of substituents makes it a versatile building block in organic synthesis. evitachem.comcymitquimica.com

Thiophene and its derivatives are foundational scaffolds in medicinal and pharmaceutical chemistry due to their wide range of pharmacological properties. nih.govresearchgate.net Their structural resemblance to natural and synthetic compounds has made them attractive targets for drug discovery. nih.gov Thiophene-containing molecules have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov Marketed drugs containing the thiophene nucleus include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid. nih.gov

Beyond pharmaceuticals, thiophene derivatives are crucial in materials science, serving as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov Their utility also extends to the agrochemical industry, where they are used in the synthesis of pesticides and herbicides. numberanalytics.com The broad applicability of the thiophene core underscores its importance in diverse areas of contemporary chemical research. numberanalytics.comresearchgate.net

The cyclopropyl group is a three-membered carbon ring that imparts unique chemical and physical properties to a molecule. ontosight.ai Its defining feature is significant ring strain, with C-C bond angles of approximately 60° instead of the ideal 109.5° for sp³ hybridized carbons. fiveable.mewikipedia.org This strain results in C-C bonds with enhanced p-character, often described as "bent" or "banana" bonds, which gives the group some properties reminiscent of a carbon-carbon double bond. fiveable.mewikipedia.org

In heterocyclic and other molecular systems, the cyclopropyl group can influence reactivity and conformation in several ways:

Electronic Effects : The cyclopropyl group can act as a good π-electron donor through hyperconjugation, stabilizing adjacent carbocations. wikipedia.orgstackexchange.com This ability to donate electrons can influence the reactivity of aromatic systems to which it is attached. stackexchange.com

Steric and Conformational Rigidity : It acts as a rigid alkyl linker, restricting the conformational freedom of the molecule. scientificupdate.com This property is valuable in drug design for locking in a bioactive conformation and improving metabolic stability. scientificupdate.com

Bioisosteric Replacement : The cyclopropyl ring is often used as a bioisostere for an alkene or a gem-dimethyl group, helping to fine-tune a molecule's potency, metabolic stability, and off-target effects in medicinal chemistry. scientificupdate.com Its presence is found in numerous natural products and pharmaceuticals with antibacterial, antiviral, and anticancer activities. ontosight.ai

The reactivity of the thiophene ring is highly dependent on the nature and position of its substituents. numberanalytics.com In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating cyclopropyl group dictates its chemical behavior.

Positional Isomerism : Structural isomers, where atoms are arranged differently, can have markedly different properties. chemguide.co.uk For example, moving the bromine atom in a brominated thiophene derivative can significantly alter the electronic and photovoltaic properties of the resulting molecule. researchgate.net In the case of disubstituted thiophenes like this compound, isomers such as 2-bromo-3-cyclopropylthiophene (B3035056) or 3-bromo-2-cyclopropylthiophene would exhibit different reactivity patterns due to the altered electronic influence on the various positions of the thiophene ring. mdpi.comrsc.org

Substituent Effects :

Bromine (2-position) : As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which deactivates the thiophene ring towards electrophilic substitution. numberanalytics.comvulcanchem.com However, it is also a good leaving group, making the 2-position susceptible to nucleophilic substitution and a key site for cross-coupling reactions. evitachem.comcymitquimica.com

Cyclopropyl (5-position) : The cyclopropyl group is generally considered electron-donating, which can activate the thiophene ring. stackexchange.com In electrophilic substitution reactions on thiophenes, electron-donating groups typically direct incoming electrophiles to the adjacent α-position (if available) or other vacant positions. uoanbar.edu.iq

Table 1: General Substituent Effects on Thiophene Reactivity This table provides a generalized overview of how different classes of substituents affect the reactivity of the thiophene ring.

| Substituent Type | Example Group | Effect on Ring | Preferred Position for Electrophilic Attack | Reactivity Reference |

| Electron-Donating | -CH₃, -C₃H₅ | Activating | Directs to adjacent positions (α-position favored) | numberanalytics.comuoanbar.edu.iq |

| Electron-Withdrawing | -NO₂, -CN, -Br | Deactivating | Directs to position 4 or 5 (if C2 is substituted) | numberanalytics.comuoanbar.edu.iq |

The scientific interest in this compound stems from its potential as a versatile intermediate in organic synthesis. The rationale for its investigation is built on several key factors:

Functional Handle for Derivatization : The bromine atom at the 2-position is a key functional group. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. evitachem.comresearchgate.net This allows for the straightforward introduction of diverse aryl, alkyl, or other functional groups to build more complex molecular architectures. evitachem.com

Modulation by the Cyclopropyl Group : The presence of the cyclopropyl group at the 5-position offers a way to fine-tune the electronic properties and steric bulk of the thiophene core, which can be advantageous in designing molecules for specific applications, such as pharmaceuticals or organic materials. scientificupdate.com

Access to Novel Chemical Space : By combining the stable thiophene scaffold with the unique properties of the cyclopropyl ring and the reactive handle of the bromine atom, this compound serves as a gateway to novel derivatives that would be difficult to access through other synthetic routes. mdpi.com

The scope of research on this compound primarily involves its use as a building block. evitachem.com Investigations focus on its synthesis and its subsequent reactions to create a library of more complex thiophene derivatives for evaluation in medicinal chemistry, materials science, and agrochemical research. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJLFMXDMPIBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306455 | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29481-27-4 | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29481-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-cyclopropylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-cyclopropylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Cyclopropylthiophene and Its Derivatives

Strategies for Incorporating the Cyclopropyl (B3062369) Group onto the Thiophene (B33073) Core

The introduction of a cyclopropyl moiety onto a thiophene ring presents unique synthetic challenges. researchgate.netmdpi.com While several methods exist for creating cyclopropylarenes, not all are directly transferable to the more reactive and potentially less stable thiophene system. mdpi.com The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly effective and versatile strategy for this transformation. researchgate.netmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are a cornerstone for the synthesis of cyclopropylthiophenes. mdpi.comvulcanchem.com This method offers mild reaction conditions and a broad tolerance of functional groups, making it highly suitable for complex molecule synthesis. mdpi.comnih.gov

The efficiency of the Suzuki-Miyaura coupling for producing cyclopropylthiophenes is highly dependent on the careful optimization of reaction parameters. researchgate.netmdpi.com Key factors that are often fine-tuned include the choice of palladium catalyst, ligand, base, and solvent system. chemistryviews.org Research has demonstrated that a combination of a palladium (II) acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand, in the presence of a base like potassium phosphate (B84403) and a toluene/water solvent mixture at elevated temperatures (e.g., 90°C), can lead to high yields of the desired cyclopropylthiophene products. mdpi.comnih.gov The reaction progress is typically monitored to ensure the complete consumption of the starting bromothiophene, which usually occurs within a few hours. mdpi.comnih.gov Automated systems employing machine learning have also been utilized to efficiently navigate the vast parameter space and identify optimal conditions for Suzuki-Miyaura couplings, leading to improved average yields across a wide range of substrates. chemistryviews.org

The selection of the ligand system is critical for the success of the Suzuki-Miyaura cross-coupling. researchgate.netsemanticscholar.org Bulky and electron-rich phosphine ligands, such as SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl)-2-ylphosphine), have proven to be particularly effective in promoting the reaction. mdpi.comnih.govsemanticscholar.org The use of such ligands can allow for significantly lower catalyst loadings, typically in the range of 0.5–5 mol%, compared to the more traditional 5–10 mol%, while still achieving high conversion and good yields. researchgate.netsemanticscholar.org For instance, the combination of palladium (II) acetate and SPhos has been successfully employed for the large-scale synthesis of various cyclopropylthiophene derivatives. mdpi.com Other dialkylbiaryl phosphine ligands like JohnPhos and DavePhos have also been shown to be effective in Suzuki-Miyaura reactions involving aryl halides and thiophenes. wikipedia.org The choice of ligand can influence the stability of the palladium center and the electron density of the catalyst, thereby impacting its activity and longevity. frontiersin.org

Table 1: Comparison of Ligand Systems in Suzuki-Miyaura Coupling for Cyclopropylthiophene Synthesis

| Ligand | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| SPhos | Pd(OAc)₂ | 0.25–1 | K₃PO₄, Toluene/H₂O, 90°C, 2h | 69–93 | mdpi.comsemanticscholar.org |

| cataCXium A | Pd(OAc)₂ | 6 | Cs₂CO₃, Toluene/H₂O, 100°C, 16h | 95 | researchgate.netresearchgate.net |

| PCy₃ | Pd(OAc)₂ | 5 | K₃PO₄, Toluene/H₂O, 100°C, 3d | 28 | semanticscholar.orgresearchgate.net |

| Pd(dppf)Cl₂ | - | 2 | K₃PO₄, Toluene/H₂O, 100°C, 10h | 15-21 | researchgate.netresearchgate.net |

Cyclopropylboronic acid is a key reagent in the Suzuki-Miyaura coupling for introducing the cyclopropyl group. audreyli.com It is generally effective in coupling with a variety of aryl and heteroaryl bromides, including substituted bromothiophenes bearing electron-withdrawing or electron-donating groups. mdpi.comresearchgate.net The reaction tolerates a range of functional groups such as esters, ketones, and aldehydes. mdpi.comresearchgate.net However, a notable limitation of cyclopropylboronic acid is its propensity to undergo protodeboronation, which can lead to its decomposition and requires the use of an excess of the reagent in reactions. nih.gov This instability necessitates careful storage at low temperatures. Furthermore, the coupling reaction can be sensitive to steric hindrance. For example, trifluoroborates with bulky substituents at the α-position may show limited reactivity. researchgate.net While the coupling generally proceeds well with aryl bromides and iodides, reactions with less reactive aryl chlorides can be more challenging and may require specific catalytic systems. nih.gov

Ligand Systems and Catalyst Loading in Suzuki-Miyaura Reactions

Alternative Cyclopropanation Approaches for Bromothiophenes

While palladium-catalyzed cross-coupling is a dominant strategy, other methods for introducing a cyclopropyl group exist, though their application to bromothiophenes may be less direct. mdpi.com Traditional cyclopropanation methods often involve the reaction of an alkene with a carbene or carbenoid species. researchgate.netresearchgate.net These can be generated from various precursors, including diazo compounds, ylides, or gem-dihaloalkanes. researchgate.netresearchgate.net For instance, the Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanating alkenes. ethz.chharvard.edu Another approach is the Michael Initiated Ring Closure (MIRC), where a Michael acceptor reacts with a nucleophile, followed by intramolecular cyclization. nih.gov However, the direct application of these methods to a pre-existing bromothiophene core to form 2-bromo-5-cyclopropylthiophene is not the typical synthetic route. More commonly, the thiophene ring is first cyclopropanated, and then the bromine atom is introduced. evitachem.com

Halogenation Strategies for Thiophene Scaffolds

The introduction of a bromine atom onto the cyclopropylthiophene scaffold is a crucial step in the synthesis of the target compound. evitachem.com Electrophilic aromatic substitution is the primary mechanism for the bromination of thiophene derivatives. vulcanchem.com

Commonly, N-bromosuccinimide (NBS) is employed as a mild and selective brominating agent for cyclopropylthiophenes. mdpi.comvulcanchem.com The reaction is often carried out in a solvent like glacial acetic acid, sometimes with the addition of a buffer such as sodium acetate to control the acidity and prevent potential side reactions involving the acid-sensitive cyclopropyl ring. mdpi.comvulcanchem.com Careful control of the reaction temperature, typically around 15-20°C, and the rate of NBS addition is important to minimize the formation of over-brominated byproducts. mdpi.com Elemental bromine in acetic acid can also be used, but NBS is often preferred for its milder nature. mdpi.comvulcanchem.com These methods allow for the regioselective introduction of a bromine atom at the desired position on the thiophene ring, yielding compounds like this compound. mdpi.comevitachem.com

Regioselective Bromination of Cyclopropylthiophenes

The synthesis of this compound from its precursor, 2-cyclopropylthiophene (B3031380), is an electrophilic aromatic substitution. The thiophene ring is electron-rich and highly activated towards electrophiles. iust.ac.ir The key challenge is to control the position of bromination. The sulfur atom and the cyclopropyl group both influence the reaction's regioselectivity.

Research has shown that electrophilic substitution reactions, such as formylation and bromination, on 2-cyclopropylthiophene occur almost exclusively at the 5-position. researchgate.net This high regioselectivity is attributed to the electronic and steric effects of the cyclopropyl group and the directing influence of the thiophene sulfur atom, which preferentially activates the C5 (alpha) position for electrophilic attack. researchgate.netuoanbar.edu.iq This inherent selectivity is crucial for producing the desired isomer in high purity.

Utilization of N-Bromosuccinimide (NBS) and Elemental Bromine

Two primary reagents are employed for the bromination of cyclopropylthiophenes: N-Bromosuccinimide (NBS) and elemental bromine (Br₂). mdpi.com The choice of reagent often depends on the specific substrate and desired reaction conditions.

N-Bromosuccinimide (NBS) is considered a mild and highly selective brominating agent. mdpi.comtandfonline.com It is particularly effective for the bromination of unsubstituted or less deactivated thiophene rings. For instance, the reaction of 2-cyclopropylthiophene with NBS in solvents like dichloromethane (B109758) and acetic acid at controlled temperatures (e.g., 15 °C) can yield this compound in high yields (up to 94%). mdpi.com NBS is often preferred as it tends to minimize the formation of over-brominated byproducts. mdpi.comorganic-chemistry.org

Elemental Bromine (Br₂) is a more powerful brominating agent and is often used for substrates that are less reactive or contain deactivating functional groups. mdpi.com However, due to the acid-sensitive nature of the cyclopropyl ring, reactions with elemental bromine must be performed in buffered solutions, such as sodium acetate in acetic acid, to neutralize the HBr byproduct and prevent ring-opening. mdpi.comvulcanchem.com This method has proven successful for synthesizing bromocyclopropylthiophenes bearing functionalities like esters, ketones, and nitriles, with yields ranging from 74% to 96%. mdpi.com

| Brominating Agent | Substrate Type | Conditions | Yield (%) | Reference |

| NBS | Activated/Unsubstituted Thiophenes | DCM, AcOH, 15°C | 72-94 | mdpi.com |

| Br₂ | Deactivated Thiophenes | NaOAc, AcOH, <20°C | 74-96 | mdpi.com |

Control of Over-bromination and Side Product Formation

A significant challenge in thiophene halogenation is preventing polysubstitution, as the introduction of one halogen atom does not strongly deactivate the ring to further reaction. iust.ac.irorientjchem.org Direct bromination can easily lead to a mixture of mono-, di-, and even polybrominated products. orientjchem.org

Careful control of reaction conditions is paramount. Key strategies to minimize side products include:

Stoichiometry: Using a precise molar equivalent of the brominating agent (typically 1.0 to 1.05 equivalents) is crucial. mdpi.comgoogle.com

Temperature Control: Maintaining low to moderate temperatures (e.g., 15-20°C) slows the reaction rate and enhances selectivity. mdpi.com

Slow Addition: Dropwise addition of the brominating agent to the thiophene solution helps to maintain a low concentration of the electrophile, disfavoring multiple substitutions. mdpi.com

Choice of Reagent: As mentioned, using a milder reagent like NBS for activated rings can prevent over-bromination. mdpi.com

Buffered Conditions: When using strong reagents like Br₂, buffering is essential not only to protect acid-sensitive groups like cyclopropane (B1198618) but also to control the reaction environment. mdpi.com

In some cases, specific deactivating groups on the thiophene ring can lead to undesired side reactions. For example, attempts to brominate 3-cyclopropylthiophene-2-carboxylic acid resulted mainly in decarboxylative bromination products rather than the desired compound. mdpi.com

Functionalization and Derivatization Strategies Post-Synthesis

Once synthesized, this compound becomes a versatile platform for introducing a wide array of functional groups, significantly expanding its utility as a chemical intermediate. researchgate.netevitachem.com

Synthesis of Carboxyl, Carbonyl, and Nitrile Functionalized Derivatives

The bromine atom on the thiophene ring is readily displaced or transformed through organometallic intermediates or cross-coupling reactions.

Carboxyl Derivatives: 5-cyclopropylthiophene-2-carboxylic acid can be synthesized from the bromo-precursor. accelachem.com A common method involves halogen-metal exchange, typically using n-butyllithium (n-BuLi) at low temperatures (-78°C), to generate a lithiated thiophene intermediate. This intermediate is then quenched with carbon dioxide (CO₂) to form the corresponding carboxylic acid upon workup. researchgate.net

Carbonyl (Aldehyde) Derivatives: Similarly, the synthesis of 5-cyclopropylthiophene-2-carbaldehyde (B2548217) can be achieved by quenching the lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF). researchgate.netgoogle.com Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5-formylthiophene with a cyclopropylboronic acid derivative is another viable, high-yielding route (95% yield reported under specific conditions). mdpi.comresearchgate.net

Nitrile Derivatives: The nitrile group can be introduced through several methods. One approach is the copper-catalyzed cyanation (e.g., using CuCN), a common transformation for aryl halides. uoanbar.edu.iq An alternative, multi-step route involves the conversion of a corresponding bromo-aldehyde. The aldehyde is first converted to an oxime using hydroxylamine, which is then dehydrated, often with acetic anhydride, to yield the nitrile. researchgate.netmdpi.com

| Derivative | Reagents | Method | Reference |

| Carboxylic Acid | 1. n-BuLi; 2. CO₂ | Lithiation-Quench | researchgate.net |

| Aldehyde | 1. n-BuLi; 2. DMF | Lithiation-Quench | researchgate.net |

| Aldehyde | cyclopropylboronic acid, Pd(OAc)₂, cataCXium A | Suzuki Coupling | mdpi.comresearchgate.net |

| Nitrile | NH₂OH·HCl, then Ac₂O | From Aldehyde via Oxime | researchgate.netmdpi.com |

Synthesis of Sulfonyl Chloride Derivatives via Organometallic Intermediates

The synthesis of 5-cyclopropylthiophene-2-sulfonyl chloride is a key transformation, as sulfonyl chlorides are highly reactive intermediates for producing sulfonamides and other sulfur-containing compounds. evitachem.comorganic-chemistry.org Direct chlorosulfonation is often too harsh for the sensitive cyclopropylthiophene core. mdpi.com

A more versatile and controlled method involves the formation of an organometallic intermediate. mdpi.com The process begins with a bromine-lithium exchange on this compound using an organolithium reagent like n-BuLi. The resulting 5-cyclopropyl-2-lithiothiophene is then reacted with sulfur dioxide (SO₂), forming a lithium sulfinate salt. This salt is subsequently treated with an oxidative chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the final 5-cyclopropylthiophene-2-sulfonyl chloride. mdpi.combyjus.com This stepwise approach provides better control and is compatible with the sensitive functionalities of the molecule. mdpi.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike aliphatic SN2 reactions, SNAr on electron-rich rings like thiophene is generally difficult unless the ring is activated by strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. uoanbar.edu.iqbyjus.commasterorganicchemistry.com The cyclopropyl group is not a strong EWG.

Therefore, direct SNAr on this compound is less common than metal-catalyzed cross-coupling reactions. evitachem.comuoanbar.edu.iq However, copper-catalyzed nucleophilic substitution reactions can be employed to displace bromine and iodine on thiophene rings with various nucleophiles. iust.ac.ir While less general than palladium-catalyzed methods, these pathways can be synthetically useful for specific transformations. The increased reactivity of halothiophenes in substitution reactions compared to their benzene (B151609) analogs can be explained by the ability of the sulfur atom to stabilize the negatively charged Meisenheimer intermediate through the involvement of its d-orbitals. uoanbar.edu.iq

Reduction and Oxidation Reactions for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of a molecule to access a wider range of derivatives. For this compound, reduction and oxidation reactions offer pathways to new functionalities, enhancing its synthetic utility.

Reduction Reactions:

Reduction reactions involving this compound can target either the bromo substituent or other functional groups that may be present on the thiophene ring. The selective reduction of the carbon-bromine bond is a valuable transformation. While specific literature on the reduction of this compound is not abundant, established methods for the dehalogenation of bromothiophenes are applicable. For instance, reduction of bromothiophenes can be achieved using zinc and acetic acid. chempedia.info Catalytic hydrogenation is another powerful technique for dehalogenation. chempedia.inforsc.org

Furthermore, if the thiophene ring bears reducible functional groups, such as an aldehyde, standard reducing agents can be employed. The aldehyde group can be reduced to a primary alcohol using metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). uop.edu.pk

Oxidation Reactions:

The oxidation of this compound can lead to the formation of thiophene-S-oxides or thiophene-S,S-dioxides (sulfones), which alter the electronic properties and reactivity of the thiophene ring. The oxidation of thiophene and its derivatives can be accomplished using various oxidizing agents. smolecule.com A common method involves the use of hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium(VII) (CH₃ReO₃). acs.orgnih.govacs.org This system has been shown to effectively oxidize a range of thiophene derivatives to their corresponding sulfones, often in high yields. dicp.ac.cn

Peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), are also effective reagents for the oxidation of sulfides to sulfoxides and sulfones. wikipedia.org The reactivity of the thiophene sulfur towards oxidation is influenced by the substituents on the ring; electron-donating groups tend to increase the rate of oxidation to the sulfoxide. nih.gov It is important to note that the cyclopropyl group can be sensitive to certain oxidative conditions.

Scalability and Efficiency of Synthetic Routes for Research Applications

The utility of a chemical compound in research, particularly for applications that require significant quantities, is highly dependent on the scalability and efficiency of its synthesis. For this compound, efficient and scalable synthetic routes have been developed, primarily revolving around the Suzuki-Miyaura cross-coupling reaction.

A notable advancement in this area is the development of general and scalable procedures for the synthesis of various cyclopropylthiophene derivatives. researchgate.net Research has demonstrated that the Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid or its derivatives is a highly effective method. nih.gov Optimized conditions for this reaction often utilize a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a suitable ligand like SPhos. Current time information in Bangalore, IN. These reactions can be performed on a multi-gram to mole scale, highlighting their scalability. nih.govCurrent time information in Bangalore, IN.

The efficiency of these synthetic routes is characterized by high yields, often ranging from 69% to 93% for the cyclopropanation step. Current time information in Bangalore, IN. Following the successful introduction of the cyclopropyl group, the subsequent bromination of the cyclopropylthiophene intermediate to yield this compound can also be performed efficiently. Current time information in Bangalore, IN.

Below is a data table summarizing the scalable synthesis of a cyclopropylthiophene derivative via Suzuki-Miyaura coupling, which is a precursor to this compound.

Table 1: Scalable Suzuki-Miyaura Coupling for the Synthesis of a Cyclopropylthiophene Precursor This interactive table summarizes the reaction conditions and yield for a scalable Suzuki-Miyaura coupling reaction to produce a key precursor for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

The subsequent bromination of the resulting 2-cyclopropylthiophene is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent system. Current time information in Bangalore, IN.evitachem.com These methods provide good yields and are amenable to large-scale preparations, ensuring a reliable supply of this compound for research purposes.

Elucidating Reactivity and Transformation Pathways of 2 Bromo 5 Cyclopropylthiophene

Mechanistic Investigations of Bromine Reactivity

The bromine atom at the 2-position of the thiophene (B33073) ring is a key functional group that governs much of the compound's reactivity. It readily participates in both electrophilic and nucleophilic reactions, and is instrumental in facilitating further functionalization of the molecule.

Electrophilic and Nucleophilic Reactions at the Bromine Center

The electron-rich nature of the thiophene ring, combined with the presence of the bromine atom, allows 2-Bromo-5-cyclopropylthiophene to engage in electrophilic aromatic substitution reactions. evitachem.com The bromine atom can also be displaced by various nucleophiles, enabling the introduction of a wide array of functional groups. evitachem.com In nucleophilic substitution reactions, the departure of the bromide ion can proceed through the formation of an intermediate carbocation or radical species. evitachem.com

Role of Bromine in Facilitating Further Functionalization

The bromine atom is an excellent leaving group in various cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules. cymitquimica.comossila.com It is particularly well-suited for palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings. evitachem.comvulcanchem.comvulcanchem.com These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of biaryl compounds and other extended π-systems. evitachem.com The bromine atom's ability to undergo facile oxidative addition to a palladium(0) catalyst is a critical step in these catalytic cycles. diva-portal.org

Cyclopropyl (B3062369) Group Influence on Thiophene Ring Reactivity

Stereoelectronic Effects of the Cyclopropyl Moiety

The cyclopropyl group, with its high p-character in the C-C bonds, can donate electron density to the thiophene ring through hyperconjugation. wikipedia.org This electronic donation can influence the regioselectivity of electrophilic substitution reactions and modulate the reactivity of the thiophene ring. The strained nature of the three-membered ring also imparts unique steric and conformational properties to the molecule. wikipedia.orgmyskinrecipes.com

Stability Considerations and Decomposition Pathways in Cyclopropylthiophenes

While generally stable, cyclopropylthiophenes can be sensitive to acidic conditions, which can lead to the opening of the cyclopropane (B1198618) ring. vulcanchem.com Thiophenes, in general, are less stable and more reactive than their benzene (B151609) counterparts, which can lead to the formation of side products or decomposition under harsh reaction conditions. mdpi.com For instance, thermal degradation of related thiophene derivatives can result in modest yields of the desired cyclopropylthiophene. mdpi.com The decomposition of similar cyclic compounds can proceed through various pathways, including ring-opening to form diradicals. researchgate.net

Carbon-Carbon Bond Formation Reactions

One of the most important applications of this compound in organic synthesis is its use in carbon-carbon bond formation reactions. The presence of the bromo substituent makes it an ideal substrate for a variety of powerful cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile participant. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for this purpose. nih.govresearchgate.net For example, the coupling of bromothiophenes with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base can produce cyclopropyl-substituted thiophenes in high yields. vulcanchem.com

The Heck reaction, another palladium-catalyzed process, couples the organohalide with an alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of the thiophene ring. diva-portal.org Both the Suzuki-Miyaura and Heck reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck), and reductive elimination. diva-portal.org

Below is a table summarizing key carbon-carbon bond formation reactions involving bromothiophene derivatives:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Feature |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., cyclopropylboronic acid) | Pd(OAc)₂, SPhos, K₃PO₄ | Forms a new C(sp²)-C(sp³) or C(sp²)-C(sp²) bond. nih.govvulcanchem.com |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Forms a new C-C bond at a vinylic position. organic-chemistry.org |

| Stille Coupling | Organotin compound | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. nih.gov |

| Kumada Coupling | Grignard reagent (Organomagnesium halide) | Ni or Pd catalyst | Utilizes readily available Grignard reagents. illinois.edu |

| Negishi Coupling | Organozinc compound | Ni or Pd catalyst | Offers high reactivity and selectivity. illinois.edu |

These reactions highlight the synthetic utility of this compound as a building block for the creation of diverse and complex molecular architectures. The choice of reaction and conditions allows for precise control over the final product, making this compound a valuable tool for synthetic chemists.

Advanced Cross-Coupling Methodologies Beyond Suzuki-Miyaura

While Suzuki-Miyaura reactions are common for functionalizing brominated thiophenes, other palladium-catalyzed cross-coupling methods offer alternative pathways to construct complex molecular architectures from this compound. evitachem.commdpi.com These methodologies are crucial for introducing a diverse range of functional groups and creating carbon-carbon or carbon-heteroatom bonds.

Stille Coupling: This reaction pairs the brominated thiophene with an organostannane reagent. The Stille reaction is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orgwikipedia.org For substrates like this compound, this method allows for the formation of C-C bonds where other methods might fail. jcu.edu.au The reaction proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) complex, followed by transmetalation with the organotin compound and reductive elimination to yield the coupled product. wikipedia.org

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is the premier choice. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with the aryl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nrochemistry.comnih.gov The reaction is typically performed under mild conditions and demonstrates high functional group tolerance, making it suitable for the synthesis of complex molecules derived from this compound. wikipedia.orgrsc.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. nih.govrsc.org

Heck Reaction: The Heck reaction facilitates the arylation or vinylation of alkenes. In this context, this compound would serve as the aryl halide partner, reacting with an alkene in the presence of a palladium catalyst and a base. libretexts.orgarkat-usa.org This reaction is a powerful tool for forming substituted alkenes, extending the carbon framework from the thiophene ring. The catalytic cycle involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction couples this compound with a primary or secondary amine. organic-chemistry.orgrsc.org The choice of phosphine (B1218219) ligand is critical for the reaction's success and can be tailored to the specific amine and aryl halide substrates. rsc.orgresearchgate.net This reaction provides a direct route to synthesize aniline (B41778) derivatives of cyclopropylthiophene, which are valuable intermediates in medicinal chemistry.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Key Features |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | C(sp²)-C(sp²), C(sp²)-C(sp³) | Tolerates many functional groups; toxic tin byproducts. organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) | Mild conditions; direct route to aryl alkynes. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base | C(sp²)-C(sp²) | Forms substituted alkenes; regioselectivity can be an issue. libretexts.orgarkat-usa.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Phosphine Ligand, Base | C(sp²)-N | Direct C-N bond formation; ligand choice is crucial. organic-chemistry.orgresearchgate.net |

Investigating C-H Activation and Direct Arylation Strategies

Modern synthetic chemistry increasingly favors C-H activation and direct arylation reactions as more atom-economical alternatives to traditional cross-coupling methods that require pre-functionalized substrates. rsc.org For this compound, these strategies could potentially target the C-H bonds at the 3- or 4-positions of the thiophene ring.

Direct arylation of thiophenes is typically palladium-catalyzed and allows for the coupling of a C-H bond directly with an aryl halide. rsc.orgmdpi.com In the case of this compound, a reaction with an aryl halide could theoretically proceed via two pathways: the expected cross-coupling at the C-Br bond or a direct arylation at one of the C-H positions. The regioselectivity of such reactions on substituted thiophenes is a complex issue influenced by the electronic and steric properties of the substituents and the catalyst system employed. rsc.org Research on the direct arylation of 2,5-disubstituted thiophenes has shown that the reaction conditions, particularly the catalyst, ligand, and base, can be tuned to control the position of functionalization. mdpi.com For instance, unwanted over-arylation can be a side reaction, which is sometimes addressed by using blocking groups like trimethylsilyl. mdpi.com The development of C-H activation methods specific to this substrate would offer novel and efficient routes to poly-substituted thiophenes.

Heterocycle-Specific Reactivity Patterns of this compound

The reactivity of this compound is governed by the interplay of the thiophene ring's inherent electronic properties and the influence of its two distinct substituents.

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of thiophenes. The regiochemical outcome on a substituted thiophene ring is determined by the directing effects of the existing substituents. youtube.com The thiophene ring is more reactive than benzene towards electrophiles, with substitution strongly favoring the C2 (α) position over the C3 (β) position in an unsubstituted ring.

In this compound, the two α-positions (C2 and C5) are occupied. Therefore, electrophilic attack will occur at one of the β-positions (C3 or C4). To predict the outcome, the directing effects of the bromo and cyclopropyl groups must be considered:

Cyclopropyl Group (at C5): This group is an ortho-, para-director and an activating group due to its ability to donate electron density to the aromatic ring through σ-donation (hyperconjugation). libretexts.org In the context of the thiophene ring, it will direct an incoming electrophile to the adjacent C4 position.

Bromo Group (at C2): Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), but they are ortho-, para-directors because of electron donation from their lone pairs through resonance (+R). libretexts.orgtotal-synthesis.com The bromo group at C2 will therefore direct an incoming electrophile to the C3 position.

The ultimate regioselectivity depends on the balance between these two competing effects. The activating, directing effect of the cyclopropyl group towards the C4 position is likely to be a significant factor. However, the inherent reactivity of the position adjacent to the sulfur atom (C3 being adjacent to the C2-bromo) also plays a role. Theoretical calculations and experimental verification are often required to definitively determine the major product in such electrophilic substitution reactions. researchgate.net For example, bromination of cyclopropyl-substituted thiophenes using N-bromosuccinimide (NBS) often requires buffered conditions to prevent the acid-sensitive cyclopropane ring from opening. vulcanchem.com

| Position | Influence of Substituents | Predicted Outcome |

|---|---|---|

| C3 | "ortho" to the C2-Bromo group (directing) | Favored by the directing effect of the bromine atom. total-synthesis.com |

| C4 | "ortho" to the C5-Cyclopropyl group (activating and directing) | Favored by the activating and directing effect of the cyclopropyl group. libretexts.org |

Ring-Opening and Rearrangement Processes Involving the Thiophene or Cyclopropyl Ring

Both the thiophene and cyclopropyl rings possess the potential for ring-opening or rearrangement under specific reaction conditions, which represents a critical consideration in synthetic planning.

The cyclopropyl group is a strained three-membered ring, making it susceptible to cleavage by certain reagents, particularly strong acids or under conditions involving carbocation formation. vulcanchem.commsu.edu For instance, strongly acidic conditions used in some electrophilic substitutions could lead to the opening of the cyclopropyl ring to form a propenyl group or other rearranged products. This sensitivity necessitates the use of mild or buffered reaction conditions when the integrity of the cyclopropyl moiety is desired. vulcanchem.com

The thiophene ring is generally aromatic and stable. However, it can undergo ring-opening reactions under highly reductive (e.g., Raney Nickel desulfurization) or oxidative conditions. Furthermore, certain transition-metal-catalyzed reactions can induce rearrangements or ring-opening pathways. While these reactions are less common than substitution, they represent potential side reactions or, alternatively, unique synthetic opportunities to transform the heterocyclic core. Wagner-Meerwein type rearrangements can occur if a carbocation is formed on a carbon adjacent to the cyclopropyl ring, potentially leading to ring expansion. msu.edu However, for most of the cross-coupling and substitution reactions discussed, the thiophene ring is expected to remain intact.

Computational and Theoretical Investigations of 2 Bromo 5 Cyclopropylthiophene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For thiophene (B33073) derivatives, methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometry and analyze electronic properties. rroij.comresearchgate.net

Molecular Geometry: The geometry of 2-bromo-5-cyclopropylthiophene is defined by the planarity of the thiophene ring, with the bromine atom and the cyclopropyl (B3062369) group as substituents. Theoretical calculations on similar molecules, such as 2-bromothiophene (B119243) and its derivatives, help in predicting bond lengths and angles. For instance, in a DFT study of a chalcone (B49325) derivative containing a 3-bromothiophene (B43185) moiety, the calculated bond angles around the bromine-substituted carbon were found to be in close agreement with experimental X-ray diffraction data. rroij.com Specifically, the angles C2–C3–Br14 and C4–C3–Br14 were calculated as 118.3° and 127.3°, respectively. rroij.com Such calculations for this compound would similarly define the spatial relationship between the thiophene ring and its substituents.

Electronic Structure: The electronic structure of a molecule is key to its reactivity and physical properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a significant parameter, with a smaller gap generally indicating higher reactivity. mdpi.com In studies of various substituted thiophenes, the introduction of different functional groups was shown to modify the HOMO-LUMO energy levels. ossila.com For this compound, the electron-withdrawing nature of the bromine atom and the electronic effects of the cyclopropyl group would influence the energy and distribution of these frontier orbitals. Computational studies on thiophene derivatives have shown that substituents significantly impact the electronic properties. acs.org

Table 1: Representative Calculated Geometrical Parameters for a Bromothiophene Derivative Note: This data is for a related bromothiophene derivative, 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), and is used here as a proxy due to the lack of specific data for this compound.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Angle | C2–C3–Br14 | 118.3° | 118.9° |

| Bond Angle | C4–C3–Br14 | 127.3° | 127.6° |

Source: rroij.com

Density Functional Theory (DFT) Applications in Reactivity Prediction

DFT is a powerful tool for predicting the reactivity of molecules. By calculating various electronic descriptors, researchers can gain insight into how a molecule will behave in a chemical reaction.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net In the context of this compound, DFT calculations would likely predict the C5 position (bearing the cyclopropyl group) and the C3 and C4 positions on the thiophene ring as potential sites for electrophilic substitution, influenced by the directing effects of the bromo and cyclopropyl substituents. The bromine atom itself would be a site for reactions like cross-coupling. evitachem.com

Predicting Reaction Pathways: DFT calculations are instrumental in investigating reaction mechanisms. For example, a study on the bromination of thiophenes with N-bromosuccinimide (NBS) used DFT to map out the Gibbs free energy surfaces and identify favorable reaction paths. researchgate.netdntb.gov.ua The results indicated that the formation of a bromonium ion intermediate is a key step in the mechanism. researchgate.net Similar approaches could be applied to predict the outcomes of various reactions involving this compound.

Table 2: Calculated Quantum Chemical Parameters for Thiophene Derivatives Note: This table presents data for a series of thiophene derivatives to illustrate the effect of different substituents on electronic properties. InhA, InhB, and InhC represent thiophene derivatives with -C(=O)NH2, -C(=O)OC2H5, and -C≡N substituents, respectively.

| Parameter (eV) | InhA | InhB | InhC |

|---|---|---|---|

| EHOMO | -6.01 | -6.34 | -6.82 |

| ELUMO | -1.54 | -1.33 | -1.97 |

| Energy Gap (ΔE) | 4.47 | 5.01 | 4.85 |

Source: frontiersin.org

Modeling Reaction Mechanisms and Transition States

A primary application of computational chemistry is the detailed modeling of reaction mechanisms, including the characterization of transient species like transition states.

Lithiation and Halogen Dance: One relevant example is the study of the "halogen dance" reaction, where a halogen atom migrates from one position to another on an aromatic ring. A DFT study on the lithiation of 2-bromothiophene revealed the mechanism of this process. whiterose.ac.uk The calculations showed that the initial step is a proton abstraction, favoring the formation of 3-lithio-2-bromothiophene over other isomers. whiterose.ac.uk This type of computational investigation is crucial for understanding and controlling regioselectivity in reactions of substituted thiophenes.

Photodissociation Mechanisms: The C-Br bond cleavage in bromothiophenes has also been investigated using computational methods. Studies on the photodissociation of 2-bromothiophene at 267 nm identified multiple dissociation channels, including predissociation via a triplet state and dissociation from a highly vibrational ground state. pku.edu.cnresearchgate.net These computational models provide a deep understanding of the photochemistry of brominated thiophenes.

Table 3: Reaction Steps in the Lithiation of 2-Bromothiophene

| Step | Reaction | Description |

|---|---|---|

| 1a | Proton abstraction at C3 | Leads to 3-lithio-2-bromothiophene |

| 1b | Proton abstraction at C4 | Leads to 4-lithio-2-bromothiophene |

| 1c | Lithium-halogen exchange at C2 | Leads to 2-lithiothiophene |

Source: whiterose.ac.uk

Computational Studies of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the thiophene ring have a profound impact on its reactivity and the selectivity of its reactions. Computational studies are essential for systematically exploring these effects.

Electronic and Steric Effects: DFT studies have shown that both electron-donating and electron-withdrawing groups alter the electronic structure of thiophene-based molecules. researchgate.netacs.org For example, sterically demanding substituents can induce twisting in the backbone of conjugated polymers, which in turn affects their electronic properties like the HOMO-LUMO gap. acs.org In this compound, the interplay between the electron-withdrawing bromine and the cyclopropyl group, which can exhibit both sigma-donating and pi-accepting characteristics, would be a key determinant of its reactivity.

Influence on Reaction Barriers: Computational studies have quantified the effect of substituents on the activation energies of reactions. For instance, in the context of direct heteroarylation polymerization (DHAP), DFT calculations revealed that the presence of a bromine atom on a thiophene ring decreases the activation energy for C-H activation at the adjacent position. rsc.org This can lead to undesirable side reactions and a loss of selectivity. rsc.org Understanding these substituent effects is critical for designing efficient and selective synthetic routes. A study on Diels-Alder reactions of substituted heterocycles, including thiophene, found that substituents could alter reaction barriers by up to ~4 kcal/mol, with the position of the substituent playing a crucial role. irb.hr

Advanced Research Applications of 2 Bromo 5 Cyclopropylthiophene As a Chemical Building Block

Precursor in Organic Electronics and Materials Science

2-Bromo-5-cyclopropylthiophene is a versatile heterocyclic compound that serves as a crucial building block in the field of materials science. evitachem.com Its unique structure, featuring an electron-rich thiophene (B33073) ring, a reactive bromine atom, and a cyclopropyl (B3062369) group, makes it a valuable precursor for a variety of functional organic materials. The bromine atom allows for facile chemical modifications through reactions like palladium-catalyzed cross-coupling, enabling the construction of larger, more complex molecular architectures. ossila.com The cyclopropyl group, in conjunction with the thiophene core, influences the electronic properties, solubility, and thermal stability of the resulting materials. ossila.comvulcanchem.com

Monomer for Semiconducting Oligomers and Polymers

This compound is utilized as a monomer for the synthesis of conjugated oligomers and polymers, which are foundational to many organic electronic devices. ossila.com The development of these materials has been a major focus since the 1970s for applications in transistors and photovoltaic devices. rsc.org The polymerization of thiophene derivatives is a key method for creating semiconducting polymers. rsc.org

The process often involves metal-catalyzed cross-coupling reactions, where the bromine atom on the thiophene ring provides a reactive site for chain growth. ossila.com Thiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), are significant in organic electronics, and their synthesis often starts from brominated thiophene monomers. evitachem.com The incorporation of the cyclopropyl group into the polymer backbone can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for tuning the electronic and optical properties of the final material. ossila.com

Design and Synthesis of Organic Field-Effect Transistor (OFET) Materials

Organic field-effect transistors (OFETs) are essential components of modern flexible and low-cost electronics, using an organic semiconductor as the active channel. wikipedia.org Thiophene-based materials are among the most successful organic semiconductors used in OFETs. sigmaaldrich.com Specifically, thienoacenes like Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (BTBT) have demonstrated high performance in p-channel OFETs due to their stability and high charge carrier mobility. sigmaaldrich.com

This compound serves as a precursor for such advanced OFET materials. The synthesis of complex thienoacenes often begins with brominated thiophenes. sigmaaldrich.compkusz.edu.cn The cyclopropyl group is particularly interesting for OFET applications as it is suggested to enhance the thermal stability of the resulting materials. vulcanchem.com Furthermore, the alkyl groups on thiophene derivatives are known to add solubility and improve thermal stability in the final molecules used in OFETs. ossila.com The ability to create well-ordered thin films from these materials is crucial for achieving high charge mobilities, with some thiophene-based oligomers showing mobilities as high as 0.4 cm²/Vs. ossila.com

| OFET Component | Role of this compound Derivative | Key Benefit |

| Active Semiconductor Layer | Precursor for synthesizing conjugated polymers and small molecules. | The cyclopropyl group can enhance thermal stability. vulcanchem.com |

| End-Capping Reagent | Used to functionalize oligomers. | Improves solubility and modifies HOMO-LUMO energy levels. ossila.com |

Application in Organic Photovoltaic (OPV) Materials

Organic photovoltaic (OPV) cells represent a promising technology for converting solar energy into electricity due to their potential for low-cost, flexible, and large-area manufacturing. nanoge.org The active layer in many OPV devices is a blend of electron-donating and electron-accepting organic materials. researchgate.net Thiophene-based polymers and oligomers, synthesized from precursors like this compound, often function as the electron-donating component. ossila.comresearchgate.net

The synthesis of these donor materials relies on the versatility of brominated thiophenes in coupling reactions, allowing for the creation of complex conjugated structures. researchgate.net The properties of the resulting polymer, such as its absorption spectrum and energy levels, can be finely tuned by modifying the chemical structure of the monomer. ossila.com Introducing different functional groups, like the cyclopropyl group, can influence the intramolecular charge transfer characteristics, which is crucial for efficient power conversion in OPV devices. researchgate.net

Development of Dye-Sensitized Solar Cell (DSSC) Components

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that offers low production costs and good performance, especially in low-light conditions. tcichemicals.comrsc.org A key component of a DSSC is the sensitizer (B1316253) dye, which absorbs light and injects electrons into a semiconductor electrode, typically titanium dioxide (TiO₂). amrita.edugamry.com

Thiophene derivatives are ideal candidates for creating metal-free organic dyes, particularly those with a donor-π-acceptor (D-π-A) architecture. ossila.comresearchgate.net In this structure, this compound can be used to build the donor or π-conjugated bridge part of the dye molecule. The bromine atom facilitates the necessary cross-coupling reactions to construct the D-π-A framework, which allows for precise bandgap engineering. vulcanchem.com The goal is to create a dye that absorbs a broad spectrum of sunlight and has a LUMO energy level that facilitates efficient electron injection into the semiconductor's conduction band. amrita.edu

| DSSC Component | Function | Role of Thiophene Precursor |

| Transparent Electrode (Anode) | Supports the semiconductor and collects electrons. gamry.com | N/A |

| Semiconductor | Provides a porous surface for dye adsorption. amrita.edugamry.com | N/A |

| Sensitizer Dye | Absorbs light and injects electrons. amrita.edu | Precursor for synthesizing donor-π-acceptor (D-π-A) organic dyes. ossila.comvulcanchem.com |

| Electrolyte | Regenerates the oxidized dye. gamry.com | N/A |

| Counter Electrode (Cathode) | Catalyzes the reduction of the electrolyte. amrita.edu | N/A |

Synthesis of Semiconducting Liquid Crystal Materials

Semiconducting liquid crystals combine the charge transport properties of semiconductors with the self-assembling nature of liquid crystals. This combination is highly desirable for creating highly ordered thin films, which can lead to improved performance in electronic devices. Thiophene derivatives with long, flexible alkyl chains are particularly suitable for preparing these materials. ossila.com

The synthesis of such molecules often starts from brominated thiophenes. For example, derivatives of Current time information in Pasuruan, ID.benzothieno[3,2-b] Current time information in Pasuruan, ID.benzothiophene (BTBT), a thienoacene, have been extensively studied as core structures for liquid crystal materials. sigmaaldrich.compkusz.edu.cn The synthetic route to these complex cores involves Suzuki-Miyaura coupling reactions with precursors like 2-bromo Current time information in Pasuruan, ID.benzothieno[3,2-b]benzothiophene. pkusz.edu.cn By incorporating groups like the cyclopropyl moiety, researchers can influence the phase behavior and electronic properties of the resulting liquid crystalline semiconductors. pkusz.edu.cn

Synthetic Intermediate for Complex Organic Molecules

Beyond its role in materials science, this compound is a valuable synthetic intermediate for constructing a wide array of complex organic molecules, including those with potential applications in pharmaceuticals and dyes. evitachem.com The reactivity of the compound is dominated by the carbon-bromine bond, which serves as a handle for introducing various functional groups through substitution and coupling reactions. evitachem.com

Key reactions include:

Nucleophilic Substitution: The bromine atom can be displaced by a range of nucleophiles, allowing for the attachment of different chemical moieties. evitachem.com

Cross-Coupling Reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking the thiophene ring to other aryl or vinyl groups to create biaryl compounds and other extended conjugated systems. evitachem.com Similar brominated heterocycles are widely used in Suzuki, Stille, and Hiyama coupling reactions to form more complex structures. mdpi.com

Bromination: The thiophene ring can be further functionalized. Bromination of cyclopropylthiophenes is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions to prevent the opening of the acid-sensitive cyclopropane (B1198618) ring. vulcanchem.com

These synthetic pathways make this compound a versatile building block, analogous to other intermediates like 2-bromo-5-chloroaniline, which is used to create pharmaceuticals, including antitumor agents and fatty-acid binding protein inhibitors. chemicalbook.com

Building Block for Functionalized Heterocycles

The presence of a bromine atom at the 2-position of the thiophene ring makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the synthesis of more complex heterocyclic systems. evitachem.com Among these, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for forming carbon-carbon bonds.

Researchers have successfully employed this compound in palladium-catalyzed Suzuki-Miyaura reactions to synthesize a range of functionalized cyclopropylthiophenes. mdpi.com These reactions typically involve the coupling of the bromothiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing undesired side reactions, such as the opening of the acid-sensitive cyclopropyl ring. vulcanchem.com

For instance, studies have demonstrated the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand like SPhos for the efficient coupling of bromothiophenes with cyclopropylboronic acid. vulcanchem.com The use of a suitable base, such as potassium phosphate (B84403) (K₃PO₄), is also critical for the catalytic cycle. vulcanchem.com These optimized conditions allow for the synthesis of various cyclopropylthiophene derivatives bearing additional functional groups, which are valuable intermediates in medicinal chemistry and materials science. mdpi.comresearchgate.net

The Sonogashira coupling, another palladium-catalyzed cross-coupling reaction, provides a route to connect terminal alkynes with aryl or vinyl halides. sigmaaldrich.com This reaction can be utilized with this compound to introduce alkynyl moieties onto the thiophene core, further expanding the library of accessible functionalized heterocycles. The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature, which is advantageous for substrates containing sensitive functional groups like the cyclopropyl ring. sigmaaldrich.com

The versatility of this compound as a building block is evident in its ability to participate in these and other coupling reactions, providing access to a wide array of substituted thiophenes that can serve as key structural motifs in larger, more complex molecules.

Table 1: Examples of Functionalized Heterocycles Synthesized from this compound via Suzuki-Miyaura Coupling

| Reactant | Catalyst/Ligand | Base | Product | Yield | Reference |

| Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2,5-dicyclopropylthiophene | High | vulcanchem.com |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-phenyl-5-cyclopropylthiophene | Moderate-High | mdpi.com |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-(5-cyclopropylthiophen-2-yl)benzaldehyde | High | mdpi.com |

This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes for similar bromothiophenes.

Synthesis of Dyes and Specialized Reagents

The unique electronic and structural features of the this compound scaffold make it an intriguing candidate for the synthesis of novel dyes and specialized chemical reagents. While direct, extensive research on its application in dye synthesis is not widely published, the reactivity of its derivatives suggests significant potential in this area.

One plausible route to dye synthesis involves the chemical modification of this compound. For example, nitration of the thiophene ring could yield a nitro-substituted intermediate. Subsequent reduction of the nitro group would produce an amino-functionalized cyclopropylthiophene, such as 2-bromo-5-(cyclopropyl)thioaniline. biosynth.com This amino derivative can then serve as a key precursor, or diazo component, in the synthesis of azo dyes. Azo dyes are a large and important class of colored compounds used extensively in the textile and printing industries.

Furthermore, the principles of dye design often rely on the creation of donor-acceptor systems within a molecule to tune its absorption and emission properties. Thiophene derivatives, in general, are known to be effective building blocks for organic dyes, including those used in dye-sensitized solar cells (DSSCs). ossila.com For instance, the related compound 2-bromo-5-decylthiophene (B1373905) is utilized as a precursor for donor-acceptor-donor (D-A-D) type dye sensitizers. ossila.com The bromine atom facilitates the introduction of various acceptor units via cross-coupling reactions, while the alkylated thiophene acts as a donor. ossila.com By analogy, this compound could be similarly employed to construct novel dye molecules where the cyclopropylthiophene moiety acts as an electron-donating group. The strained cyclopropyl group may also impart unique photophysical properties to the resulting dyes.

As a specialized reagent, this compound's utility lies in its ability to introduce the cyclopropylthiophene motif into larger molecules through the coupling reactions mentioned previously. This allows for the systematic modification of lead compounds in drug discovery or the fine-tuning of the electronic properties of organic materials.

Scaffold for Investigating Structure-Reactivity Relationships in Advanced Chemical Synthesis

The compound this compound serves as an excellent model system for investigating the intricate relationships between molecular structure and chemical reactivity in advanced synthesis. The presence of both a halogen atom, which is a key functional group for cross-coupling, and a strained cyclopropyl ring on the thiophene core provides a platform to study how these features influence reaction outcomes.

Research into the synthesis of cyclopropylthiophenes has revealed that these molecules can exhibit unexpected reactivity. mdpi.com The thiophene ring is generally more reactive than a benzene (B151609) ring, but it is also less stable, which can lead to side reactions and decomposition under harsh conditions. mdpi.com The cyclopropyl group, known for its unique electronic properties that can resemble a double bond, further modulates the reactivity of the thiophene ring.

Studies on the Suzuki-Miyaura cross-coupling of various bromothiophenes have shown that the nature and position of substituents can significantly impact reaction yields. mdpi.com For example, the synthesis of certain cyclopropylthiophenecarbaldehydes resulted in low yields with some catalyst systems, highlighting the sensitivity of these reactions. mdpi.com In contrast, the use of more electron-rich and bulky ligands can dramatically improve the efficiency of the coupling, demonstrating the importance of catalyst selection in overcoming the challenges posed by the substrate's structure. mdpi.com

By systematically varying the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) for the coupling of this compound with different partners, researchers can gain valuable insights into the reaction mechanism. This includes understanding the kinetics of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle, and how the electronic and steric properties of the cyclopropylthiophene substrate affect each of these steps.

Moreover, the potential for the acid-sensitive cyclopropyl ring to undergo opening under certain conditions adds another layer of complexity to its chemistry, providing a means to study reaction selectivity and the development of milder catalytic systems. vulcanchem.com The knowledge gained from these investigations can then be applied to the synthesis of more complex and sensitive molecules, advancing the broader field of organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Cyclopropylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For 2-bromo-5-cyclopropylthiophene, ¹H and ¹³C NMR spectra offer definitive proof of its structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclopropyl (B3062369) and thiophene (B33073) rings are expected. The protons on the thiophene ring typically appear as doublets in the aromatic region, with their specific chemical shifts influenced by the bromine and cyclopropyl substituents. The cyclopropyl protons would present as a more complex set of multiplets in the aliphatic region due to their diastereotopic nature and coupling to each other.

The ¹³C NMR spectrum provides complementary information, showing characteristic peaks for each unique carbon atom. The carbons of the thiophene ring will resonate at different chemical shifts due to the effects of the bromine and cyclopropyl groups. The carbon attached to the bromine atom will be significantly shifted compared to the other thiophene carbons.

For derivatives of this compound, such as 2-amino-N-cyclopropylthiophene-3-carboxamide, NMR is crucial for confirming the success of synthetic modifications. For instance, the appearance of new signals corresponding to an amino group or a carboxamide group, and shifts in the signals of the thiophene and cyclopropyl moieties, would indicate the formation of the desired derivative. The comparison of experimental NMR data with computational predictions, often using Density Functional Theory (DFT), can further solidify structural assignments. researchgate.net

Table 1: Representative ¹H NMR Data for Thiophene Derivatives This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| 2-Bromo-5-chlorothiophene | Thiophene H | 6.8 - 7.2 | d |

| 5-Bromothiophene-2-carbaldehyde | Thiophene H | 7.2 - 7.8 | m |

| Aldehyde H | 9.8 - 10.0 | s | |

| 2-Bromo-N-phenylacetamide | Phenyl H | 7.1 - 7.6 | m |

| NH | 8.0 - 8.5 | s | |

| CH₂ | 4.0 - 4.2 | s |

d = doublet, m = multiplet, s = singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. chemguide.co.uk For this compound, with a molecular formula of C₇H₇BrS, the expected molecular weight is approximately 203.1 g/mol . evitachem.combiosynth.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule with a mass error of less than 2 ppm. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (a 1:1 ratio). savemyexams.comyoutube.com This results in two molecular ion peaks (M⁺ and M+2) of similar intensity, which is a clear indicator of a monobrominated compound. savemyexams.comyoutube.com

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern of this compound would likely involve the loss of the bromine atom or cleavage of the cyclopropyl ring. Common fragments could include the loss of a bromine radical (·Br), leading to a peak at m/z corresponding to the C₇H₇S⁺ fragment, or the loss of a cyclopropyl group. The analysis of these fragments helps to piece together the molecular structure. chemguide.co.uklibretexts.org For more complex derivatives, such as those synthesized via Suzuki or Stille coupling reactions, MALDI-TOF mass spectrometry can be employed to determine the masses of the larger molecules. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₇H₇⁷⁹BrS]⁺ | ~202 | Molecular Ion (M⁺) |

| [C₇H₇⁸¹BrS]⁺ | ~204 | Molecular Ion (M+2) |

| [C₇H₇S]⁺ | ~123 | Loss of ·Br |

| [C₄H₂BrS]⁺ | ~161 | Loss of C₃H₅ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. uc.eduedinst.com For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic thiophene ring and the aliphatic cyclopropyl group. The C-S stretching vibration of the thiophene ring would also be observable.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, is particularly sensitive to non-polar bonds and can provide additional structural information. spectroscopyonline.com For instance, the C-C stretching vibrations within the thiophene and cyclopropyl rings would be evident in the Raman spectrum. spectroscopyonline.com The combination of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule. uc.edu

For derivatives of this compound, these techniques are invaluable for identifying the incorporation of new functional groups. For example, the synthesis of a carboxaldehyde derivative would introduce a strong C=O stretching band in the IR spectrum. wiley.com Similarly, the formation of an amide would be confirmed by the presence of N-H and C=O stretching vibrations. scialert.net

Table 3: Typical Infrared Absorption Frequencies for Thiophene and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Thiophene C-H | Stretching | 3100 - 3000 |

| Cyclopropyl C-H | Stretching | 3000 - 2850 |